molecular formula C8H9Cl3Si B1584519 Trichloro(phenethyl)silane CAS No. 940-41-0

Trichloro(phenethyl)silane

Cat. No. B1584519
CAS RN: 940-41-0
M. Wt: 239.6 g/mol
InChI Key: FMYXZXAKZWIOHO-UHFFFAOYSA-N
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Patent
US06326506B1

Procedure details

Reaction between styrene and trichlorosilane with platinum catalyst (no substance acting as auxiliary catalyst). 518 mg Styrene and 694 mg trichlorosilane were introduced into a glass tube, and 2.5 mg of a toluene solution of a 0-valent platinum complex of divinylsiloxane (0.04 wt % platinum content) were added. The tube was sealed with Teflon tape and a rubber septum and then placed in a 50° C. oil bath where it was heated for 30 minutes. After cooling, the tube contents were analyzed by gas chromatography revealing a styrene conversion of 93% and a phenethyltrichlorosilane yield of 39%. The ratio between the phenethyltrichlorosilane and the (α-methylbenzyl)trichlorosilane was 5.5:1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
518 mg
Type
reactant
Reaction Step Two
Quantity
694 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
divinylsiloxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.5 mg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl:9][SiH:10]([Cl:12])[Cl:11]>[Pt].C1(C)C=CC=CC=1>[CH2:1]([Si:10]([Cl:12])([Cl:11])[Cl:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Two
Name
Quantity
518 mg
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
694 mg
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Five
Name
divinylsiloxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.5 mg
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
was heated for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.